1-(Cycloocta-1,3-dien-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
26908-78-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-cycloocta-1,3-dien-1-ylethanone |
InChI |
InChI=1S/C10H14O/c1-9(11)10-7-5-3-2-4-6-8-10/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
WISOWSUDPCEFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cycloocta 1,3 Dien 1 Yl Ethan 1 One
Direct Construction of the 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one Framework
Direct approaches to synthesizing this compound focus on introducing the acetyl group onto a cycloocta-1,3-diene (B7949762) ring in a single key step.
Acylation Reactions of Cyclooctadienes
The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-cyclooctadiene (B162279). acs.orgacs.org This classic electrophilic substitution reaction involves reacting the diene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.comnih.govorganic-chemistry.org
The choice of catalyst is crucial to the success of the reaction. Strong Lewis acids like aluminum chloride (AlCl₃) are often employed to activate the acylating agent, forming a highly electrophilic acylium ion. khanacademy.orgyoutube.com However, the use of aluminum chloride with 1,3-cyclooctadiene at low temperatures (e.g., -60°C) can lead to the formation of intractable tars. acs.org
A more effective catalyst for this transformation is stannic chloride (SnCl₄). acs.org Reaction of 1,3-cyclooctadiene with acetyl chloride using stannic chloride as a catalyst yields 1-acetyl-1,3-cyclooctadiene (40% yield) along with a chlorinated byproduct, 1-acetyl-4-chlorocyclooctene (12% yield). acs.org The formation of the chlorinated byproduct suggests that the reaction proceeds through a mechanism that involves the addition of the electrophile and a chloride ion across the diene system, followed by elimination.
Table 1: Acylation of 1,3-Cyclooctadiene
| Acylating Agent | Catalyst | Solvent | Temperature | Products | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetyl Chloride | AlCl₃ | Methylene Chloride | -60°C | Tar | - | acs.org |
| Acetyl Chloride | SnCl₄ | Not specified | Not specified | 1-acetyl-1,3-cyclooctadiene | 40 | acs.org |
Strategic Functionalization of Cycloocta-1,3-diene Scaffolds
Beyond direct acylation, other functionalization strategies can be envisioned for the synthesis of the target molecule. These methods would involve the introduction of a functional group that can be subsequently converted to an acetyl group. For instance, a metal-catalyzed cross-coupling reaction could potentially be employed if a suitably halogenated or metalated cyclooctadiene derivative were available. While specific examples for the direct synthesis of this compound via this route are not detailed in the provided context, the principles of modern organic synthesis allow for such strategic disconnections.
Precursor-Based Synthetic Pathways
Indirect routes to this compound involve the use of precursors that are chemically modified in a stepwise fashion to construct the final product.
Derivatization from Cyclooctene (B146475) and Cyclooctyne Intermediates
A plausible, albeit multi-step, approach to the target molecule could begin with more readily available precursors like cyclooctene. The synthesis would require the introduction of the diene functionality and the acetyl group in separate steps. For example, acylation of cyclooctene with acetyl chloride and stannic chloride has been shown to produce 1-acetyl-4-chlorocyclooctane, which upon treatment with a base, could potentially lead to acetylcyclooctadienes. acs.orgacs.org However, this specific sequence to yield the 1,3-diene isomer requires careful control of elimination conditions.
Another strategy involves the functionalization of cyclooctene to introduce a leaving group, followed by elimination to form the diene, and then subsequent acylation. For example, allylic bromination of a cyclooctadiene isomer followed by dehydrobromination is a known method to generate conjugated diene systems. orgsyn.org This could then be followed by one of the acylation methods described above.
Multicomponent Reactions Incorporating Cyclic Diene or Ketone Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent a powerful tool in modern synthesis. researchgate.net While a specific MCR for the direct synthesis of this compound is not explicitly documented, one could conceptualize a process involving a cyclooctadiene-containing component, a source of the acetyl group, and a third component to facilitate the reaction. Diels-Alder reactions, a type of pericyclic reaction, are a classic method for forming six-membered rings and can be used to construct complex cyclic systems, which could then be further elaborated. nih.gov
Catalytic Synthetic Routes
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. Transition metal catalysis, in particular, offers a wide array of transformations.
Palladium-catalyzed C-H acylation has emerged as a powerful alternative to classical Friedel-Crafts reactions. mdpi.com These reactions often proceed via directed C-H activation, where a directing group on the substrate positions the metal catalyst for selective functionalization. While this has been extensively applied to arenes and heteroarenes, its application to cyclic dienes for the synthesis of compounds like this compound is an area of ongoing research.
Furthermore, nickel-catalyzed reactions are known for their ability to mediate a variety of transformations involving dienes, including hydrofunctionalization reactions. nih.gov The development of a nickel-catalyzed hydroacylation of a cyclooctatriene or a related precursor could provide a novel and efficient route to the target molecule.
Homogeneous Transition Metal Catalysis in Synthesis
Homogeneous transition metal catalysis offers a powerful toolkit for the construction of complex molecular architectures from simple precursors. For the synthesis of this compound, transition metal-catalyzed reactions, such as hydroacylation or cross-coupling reactions, represent a plausible and efficient approach. These methods often involve the activation of C-H or C-X bonds (where X is a leaving group) to introduce the acetyl group onto the cyclooctadiene scaffold.
Palladium-catalyzed cross-coupling reactions, for instance, could be envisioned starting from a halogenated cyclooctadiene derivative. The coupling of 1-halocycloocta-1,3-diene with an acetylating agent, such as acetyl chloride or a related organometallic reagent, in the presence of a palladium catalyst and a suitable ligand, would furnish the desired ketone. The choice of ligand is crucial in such transformations, influencing both the yield and selectivity of the reaction.
Another potential route involves the transition metal-catalyzed dimerization of 1,3-cyclooctadiene, which can lead to the formation of functionalized derivatives. ubc.ca While this doesn't directly yield the target compound, it highlights the reactivity of the diene system under transition metal catalysis and suggests that co-dimerization with an acetyl-containing coupling partner could be a viable strategy.
Furthermore, cycloisomerization reactions of enynes, catalyzed by transition metals, are a well-established method for the synthesis of cyclic compounds. researchgate.net A substrate containing a cyclooctadiene moiety and a tethered alkyne could potentially be cyclized to form a bicyclic intermediate, which upon further transformation could yield the target ketone.
| Catalyst System | Substrate Type | Potential Reaction | Reference |
| Pd(OAc)2 / Phosphine (B1218219) Ligand | 1-Halocycloocta-1,3-diene | Cross-coupling with acetylating agent | General Palladium Catalysis Principles |
| Cobalt-based catalysts | Bicyclo[2.2.1]hepta-2,5-dienes | [4 + 2 + 2] cycloadditions | nih.gov |
| Silver / Chiral Pyrrolidinopyridine | Enynamides | Cycloisomerization/(2 + 3) cycloadditions | nih.gov |
Enantioselective Approaches to Chiral Analogs
The synthesis of chiral analogs of this compound, where the acetyl group is attached to a stereogenic center, necessitates the use of enantioselective catalytic methods. Asymmetric synthesis has seen significant advancements through the use of chiral transition metal complexes and organocatalysts.
Palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling reactions have been successfully employed in the synthesis of enantioenriched bicyclo[3.2.1]octadienes. nih.gov This methodology could be adapted to a substrate derived from cyclooctadiene to create a chiral bicyclic precursor. Subsequent ring-opening or rearrangement could then lead to the desired chiral cyclooctadienyl ketone. The enantioselectivity in these reactions is typically induced by chiral phosphine ligands coordinated to the palladium center.
Another powerful strategy is the use of chiral squaramide bifunctional acid-base catalysts. These have been shown to be effective in the enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition. rsc.org While the substrate is different, the principle of using a chiral organocatalyst to control the stereochemical outcome of a reaction is broadly applicable and could be explored for the asymmetric functionalization of cyclooctadiene derivatives.
The development of dual catalytic systems, combining a transition metal with a chiral Lewis base, has also opened new avenues for asymmetric synthesis. nih.gov For instance, a silver/chiral pyrrolidinopyridine system has been used for the cycloisomerization/(2+3) cycloaddition of enynamides to produce bispirocyclopentenes with high enantioselectivity. nih.gov This highlights the potential of cooperative catalysis in achieving high levels of stereocontrol in the synthesis of complex cyclic molecules.
| Catalytic Approach | Catalyst/Ligand | Potential Application | Reference |
| Palladium-Catalyzed Asymmetric Coupling | Chiral Phosphine Ligands | Synthesis of chiral bicyclic precursors | nih.gov |
| Chiral Squaramide Catalysis | Chinchona-based squaramide | Enantioselective functionalization of diene derivatives | rsc.org |
| Dual Catalysis | Silver / Chiral Pyrrolidinopyridine | Asymmetric cycloisomerization/cycloaddition | nih.gov |
Organocatalytic Methodologies
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of catalysis alongside transition metal catalysis and biocatalysis. This field offers mild reaction conditions and often avoids the use of toxic and expensive heavy metals.
For the synthesis of cyclic ketones and related structures, organocatalytic methods have proven to be highly effective. nih.gov For example, the organocatalytic asymmetric Michael reaction of cyclic 1,3-dicarbonyl compounds and α,β-unsaturated ketones is a well-established method for the formation of C-C bonds with high stereocontrol. nih.gov A similar strategy could be envisioned where a nucleophilic enamine or enolate, generated from an organocatalyst and a suitable precursor, adds to an electrophilic cyclooctadiene derivative.
Furthermore, cascade reactions catalyzed by chiral organocatalysts can rapidly build molecular complexity. A chiral squaramide-catalyzed Michael/aldol (B89426) cascade reaction has been used to construct functionalized spirocyclohexane indane-1,3-diones with the formation of three stereogenic centers in a single operation. researchgate.net Adapting such a cascade approach to a cyclooctadiene-containing substrate could provide an efficient route to complex chiral derivatives of the target compound.
Organocatalytic protocols for the asymmetric synthesis of β,β-diaryl ketones have also been developed, proceeding through a one-pot tandem dehydration/1,6-addition/decarboxylation transformation. rsc.org This demonstrates the ability of organocatalysts to mediate multi-step reaction sequences, which could be harnessed for the synthesis of this compound from appropriately designed starting materials.
| Organocatalyst Type | Reaction Type | Potential Substrates | Reference |
| Chiral Amines (e.g., Proline derivatives) | Michael Addition | α,β-Unsaturated cyclooctadienone | nih.govnih.gov |
| Chiral Squaramides | Michael/Aldol Cascade | γ-Nitro ketones and cyclooctadienylidene ketones | researchgate.net |
| Chiral Phosphoric Acids | Dehydration/1,6-Addition/Decarboxylation | β-Keto acids and hydroxy-functionalized cyclooctadienes | rsc.org |
Advanced Reaction Chemistry and Chemical Transformations of 1 Cycloocta 1,3 Dien 1 Yl Ethan 1 One
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. atc.io The conjugated π-system of 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one makes it a prime candidate for various cycloaddition pathways.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. researchgate.net The reactivity of this process is governed by the electronic nature of the participants. A normal-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. mdpi.comresearchgate.net Conversely, an inverse-electron-demand Diels-Alder reaction is favored when the diene bears electron-withdrawing groups and the dienophile has electron-donating groups. researchgate.net
The this compound molecule contains a conjugated diene system. The acetyl group, being an electron-withdrawing group, deactivates the diene for normal-demand Diels-Alder reactions. However, this electronic feature makes the system a suitable candidate for inverse-electron-demand Diels-Alder reactions when paired with electron-rich dienophiles. rsc.org
While the primary reactivity of a conjugated diene system is as the 4π component, the acetyl group's electron-withdrawing nature also influences the adjacent double bond. This polarization can, in specific contexts, allow this double bond to participate as the 2π component (dienophile) in a [4+2] cycloaddition, particularly with highly electron-rich dienes. However, the more common role for this molecule is as the diene component in inverse-electron-demand scenarios.
Table 1: Predicted Diels-Alder Reactivity of this compound
| Reaction Type | Dienophile | Expected Reactivity | Product Type |
| Normal-Demand | Maleic Anhydride (electron-poor) | Slow / Requires harsh conditions | Bicyclic adduct |
| Inverse-Demand | Ethyl vinyl ether (electron-rich) | Favorable | Bicyclic adduct |
The intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile are part of the same molecule, linked by a tether. researchgate.net This reaction is a powerful method for constructing complex polycyclic systems in a single step. youtube.com The feasibility and outcome of an IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile, which influences the stability of the transition state. youtube.com
For a system based on this compound, a dienophile could be tethered to the acetyl group. For instance, modification of the acetyl methyl group to include an unsaturated ester or alkene would create a precursor for an IMDA reaction. The cyclization would lead to the formation of a complex, fused polycyclic structure. The formation of five or six-membered rings via the tether is generally favored. gordon.edu
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. nih.gov When a cyclic diene reacts with a dienophile, two diastereomeric products, designated endo and exo, can be formed. In most cases, the endo product is the kinetically favored major product due to secondary orbital interactions that stabilize the endo transition state. nih.gov
In the case of this compound, the acetyl group on the diene introduces significant steric and electronic asymmetry. This substituent will influence the facial selectivity of the dienophile's approach. The dienophile is expected to approach from the face opposite to the bulky acetyl group to minimize steric hindrance, thus controlling the diastereoselectivity of the resulting bicyclic adduct. nih.gov
Table 2: Predicted Stereochemical Outcome for Diels-Alder Reaction
| Diene | Dienophile | Predicted Major Product | Rationale |
| This compound | Maleic Anhydride | Endo adduct | Secondary orbital overlap stabilizes the endo transition state. |
| This compound | Acrylonitrile | Endo adduct | Approach of the dienophile is directed by the acetyl group, favoring the kinetically controlled endo product. |
Beyond the [4+2] Diels-Alder reaction, diene systems can participate in other modes of cycloaddition.
[3+2] Cycloadditions: These are 1,3-dipolar cycloadditions involving a 1,3-dipole and a dipolarophile to form a five-membered ring. masterorganicchemistry.comresearchgate.net The double bonds of the cyclooctadiene ring in this compound can act as dipolarophiles, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones. rsc.org The regioselectivity of such reactions is governed by the frontier molecular orbitals of the reactants. researchgate.net
[4+3] Cycloadditions: This type of reaction typically involves a diene reacting with an allyl cation or an equivalent three-atom component to form a seven-membered ring. nih.gov It is a powerful method for accessing these larger ring systems with good stereocontrol. rsc.org The diene of this compound could react with an oxyallyl cation, generated, for example, from an α,α'-dihalo ketone, to construct a bicyclic system containing a seven-membered ring. nih.govyoutube.com
Olefinic Reactivity of the Cycloocta-1,3-diene (B7949762) Ring
Selective Hydrogenation and Isomerization Processes
Selective Hydrogenation
The diene portion of the molecule can be fully or partially hydrogenated. The extent of hydrogenation depends on the catalyst, hydrogen pressure, and reaction time.
Partial Hydrogenation: Using a poisoned catalyst, such as Lindlar's catalyst, or controlling the stoichiometry of hydrogen could potentially allow for the selective reduction of one of the double bonds to yield 1-(cycloocten-1-yl)ethan-1-one isomers.
Full Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will typically reduce both double bonds of the diene system, leading to the formation of 1-(cyclooctyl)ethan-1-one. Under more forcing conditions, the ketone may also be reduced.
Isomerization
The conjugated 1,3-diene system can potentially undergo isomerization to a non-conjugated diene, such as a 1,4- or 1,5-cyclooctadiene (B75094) derivative, under thermal or catalytic (acid or metal-catalyzed) conditions. This process is driven by the relative thermodynamic stabilities of the various diene isomers.
| Process | Conditions | Expected Product |
| Full Hydrogenation | H₂, Pd/C | 1-(Cyclooctyl)ethan-1-one |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | 1-(Cyclooctenyl)ethan-1-one |
| Isomerization | Heat or Catalyst | 1-(Cycloocta-1,x-dien-1-yl)ethan-1-one |
Electrophilic and Radical Additions
Electrophilic Additions
The conjugated diene is susceptible to electrophilic attack, which can result in a mixture of products due to the formation of a resonance-stabilized allylic carbocation intermediate.
Mechanism: An electrophile (E⁺) adds to one of the double bonds, forming a carbocation that is delocalized over two positions. The subsequent attack by a nucleophile (Nu⁻) can occur at either of these positions, leading to 1,2- and 1,4-addition products.
Product Distribution: The ratio of 1,2- to 1,4-adducts is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-addition product. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is often favored. Common electrophilic addition reactions include hydrohalogenation (H-X) and halogenation (X₂).
Radical Additions
Radical additions to conjugated dienes can also occur, proceeding through a resonance-stabilized allylic radical intermediate. Like electrophilic additions, this can lead to a mixture of 1,2- and 1,4-addition products. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism and can yield different regioselectivity compared to the electrophilic addition.
| Reaction | Reagents | Intermediate | Potential Products |
| Hydrohalogenation | H-X (e.g., HBr) | Allylic Carbocation | 1,2-adduct and 1,4-adduct |
| Halogenation | X₂ (e.g., Br₂) | Allylic Carbocation | 1,2-adduct and 1,4-adduct |
| Radical Addition | HBr, Peroxides | Allylic Radical | 1,2-adduct and 1,4-adduct |
Spectroscopic and Advanced Structural Elucidation of 1 Cycloocta 1,3 Dien 1 Yl Ethan 1 One and Its Derivatives
Mass Spectrometry Techniques for Molecular Characterization (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): This technique would be crucial for determining the precise molecular weight of 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one (C₁₀H₁₄O). The exact mass measurement allows for the unambiguous determination of its elemental formula (calculated exact mass: 150.1045 g/mol ), distinguishing it from other compounds with the same nominal mass.
Electron Ionization Mass Spectrometry (EI-MS): EI is a common ionization method that would likely be used. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would be expected, such as the loss of the acetyl group ([M-43]⁺) due to McLafferty rearrangement or cleavage of the acyl C-C bond, providing evidence for the presence of the ethanone (B97240) moiety. Fragmentation of the cyclooctadiene ring would also produce a characteristic pattern of ions.
Electrospray Ionization (ESI-MS) is typically used for larger, more polar, or thermally labile molecules and might be less common for a relatively small, neutral ketone like this unless specific derivatization is performed.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ would be indicative of an α,β-unsaturated ketone, where the carbonyl group is conjugated with the diene system. This is a key diagnostic peak.
C=C Stretch: One or more medium-intensity bands around 1600-1650 cm⁻¹ would correspond to the carbon-carbon double bond stretching vibrations of the conjugated diene.
=C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would confirm the presence of C-H bonds on the double-bonded carbons (sp² C-H).
-C-H Stretch: Stronger absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be due to the C-H bonds of the aliphatic CH₂ and CH₃ groups (sp³ C-H).
The combination of these specific absorption frequencies would provide strong evidence for the presence of the conjugated enone system within a cyclic aliphatic structure.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If this compound could be isolated as a suitable single crystal, this technique would provide definitive structural proof.
The analysis would yield precise data on:
Bond Lengths and Angles: Confirming the expected lengths for C=O, C=C, and C-C bonds and the angles between them. This would provide insight into the degree of conjugation and any ring strain.
Conformation: Revealing the exact conformation of the eight-membered cyclooctadiene ring in the solid state (e.g., boat-chair, twist-boat).
Stereochemistry: Unambiguously establishing the relative stereochemistry if any chiral centers were present in derivatives.
Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice, identifying any significant intermolecular forces like hydrogen bonds or van der Waals interactions.
Without an actual crystal structure determination from the literature, specific parameters like unit cell dimensions, space group, and atomic coordinates cannot be provided.
Theoretical and Computational Investigations of 1 Cycloocta 1,3 Dien 1 Yl Ethan 1 One
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one. e3s-conferences.orgijpsat.org These studies typically focus on the distribution of electron density, the nature of molecular orbitals, and the quantification of electronic properties.
The electronic structure of this dienone is dominated by the π-conjugated system formed by the two double bonds of the cyclooctadiene ring and the carbonyl group of the acetyl moiety. This conjugation leads to the delocalization of π-electrons over these atoms. DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. e3s-conferences.org For a conjugated dienone, the HOMO is expected to have significant contributions from the C=C bonds of the diene, while the LUMO is anticipated to be localized more towards the electron-withdrawing acetyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic excitation properties. ijpsat.org
Natural Bond Orbital (NBO) analysis, another powerful tool in quantum chemistry, can provide a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. For this compound, NBO analysis would quantify the hybridization of the atoms and the delocalization of electron density from the diene to the carbonyl group. This analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability.
The distribution of atomic charges, often calculated using methods like Mulliken population analysis, provides insight into the molecule's polarity. ijpsat.org In this dienone, the oxygen atom of the carbonyl group is expected to carry a significant negative partial charge, while the carbonyl carbon and the carbon atoms of the diene will have varying degrees of positive charge, influencing the molecule's intermolecular interactions and reactivity towards electrophiles and nucleophiles.
Table 1: Predicted Electronic Properties of this compound based on DFT calculations of analogous conjugated dienones.
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | High, indicative of nucleophilic character |
| LUMO Energy | Low, indicative of electrophilic character |
| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity |
| Electron Density | Delocalized over the diene and carbonyl |
| Partial Charge on Carbonyl Oxygen | Significantly negative |
Mechanistic Pathways Elucidation using Computational Methods (e.g., DFT, Bonding Evolution Theory)
Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For reactions involving this compound, such as cycloadditions or nucleophilic additions, DFT can be used to locate transition states and intermediates, and to calculate activation energies. rsc.orgnih.gov
A particularly insightful method for understanding reaction mechanisms is the Bonding Evolution Theory (BET). rsc.orgnih.govresearchgate.net BET provides a detailed description of the changes in electronic structure along a reaction pathway, revealing the sequence of bond formation and cleavage. rsc.orgnih.govresearchgate.net For instance, in a hypothetical Diels-Alder reaction where this compound acts as the diene, a BET analysis could reveal whether the formation of the two new sigma bonds is concerted or asynchronous. nih.gov This analysis divides the reaction pathway into distinct structural stability domains, each characterized by a specific bonding pattern. researchgate.net
The elucidation of mechanistic pathways for this compound could involve studying its role as a diene in [4+2] cycloaddition reactions. rsc.org Computational modeling would predict the stereoselectivity and regioselectivity of such reactions, guided by the electronic and steric properties of the dienone. The acetyl group's electron-withdrawing nature would influence the reactivity of the diene system. DFT calculations can also explore other potential reaction pathways, such as Michael additions to the conjugated system or reactions at the carbonyl group.
Table 2: Hypothetical Steps in a Diels-Alder Reaction of this compound with a Dienophile as elucidated by BET.
| Step | Description |
|---|---|
| 1 | Initial approach of reactants, with minor electronic perturbation. |
| 2 | Depopulation of the π-systems of the diene and dienophile. |
| 3 | Formation of pseudoradical centers on the terminal carbons of the diene and dienophile. |
| 4 | Formation of the first C-C single bond. |
| 5 | Reorganization of electron density. |
Conformational Analysis and Dynamic Behavior Studies
The eight-membered ring of this compound can adopt several conformations, and computational methods are essential for identifying the most stable ones and the energy barriers between them. researchgate.netnih.govacs.org The conformational space of cyclooctadiene derivatives is typically characterized by boat and twist-boat conformations. researchgate.netacs.org The presence of the sp²-hybridized carbon atoms of the diene and the acetyl group will influence the preferred geometry of the ring.
A systematic conformational search can be performed using molecular mechanics or DFT to identify all possible low-energy conformers. For each conformer, the relative energy can be calculated to determine the most stable structures. The transition states connecting these minima can also be located, providing the energy barriers for conformational interconversion. acs.org These barriers determine the flexibility of the molecule at a given temperature.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. acs.orgresearchgate.net By simulating the motion of the atoms at a specific temperature, MD can reveal the preferred conformations in solution and the timescales of conformational changes. aps.org This information is crucial for understanding how the molecule's shape fluctuates and how this might affect its reactivity and interactions with other molecules. researchgate.net
Table 3: Plausible Low-Energy Conformations of the Cyclooctadiene Ring in this compound.
| Conformation | Key Dihedral Angles | Relative Stability |
|---|---|---|
| Boat-like | Specific set of dihedral angles defining the boat shape | Potentially a low-energy conformer |
| Twist-boat | Distorted boat geometry | Likely the global minimum or a low-lying conformer |
Computational Predictions of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. d-nb.infonih.gov DFT calculations are widely used to predict NMR and IR spectra with a good degree of accuracy. comporgchem.comnih.govgithub.io
The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. rsc.org These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these predicted shifts with experimental data, one can confirm the structure of the compound. The calculations would be expected to show distinct chemical shifts for the vinyl protons and carbons of the diene, the aliphatic protons and carbons of the cyclooctane (B165968) ring, and the methyl and carbonyl carbons of the acetyl group.
The infrared (IR) spectrum of the molecule can also be predicted computationally. uow.edu.aulsu.eduarxiv.orgdiva-portal.org This involves calculating the vibrational frequencies and their corresponding intensities. github.io The most prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ketone. Other characteristic bands would include the C=C stretching vibrations of the diene and the C-H stretching and bending vibrations.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound.
| Spectroscopic Parameter | Predicted Value Range |
|---|---|
| ¹H NMR (vinyl H) | 5.5 - 6.5 ppm |
| ¹H NMR (methyl H of acetyl) | 2.1 - 2.4 ppm |
| ¹³C NMR (carbonyl C) | 195 - 205 ppm |
| ¹³C NMR (vinyl C) | 120 - 140 ppm |
| IR (C=O stretch) | 1680 - 1700 cm⁻¹ |
Broader Synthetic Utility and Applications of 1 Cycloocta 1,3 Dien 1 Yl Ethan 1 One in Chemical Research
Utilization as a Key Building Block in Complex Molecule Synthesis
The structure of 1-(cycloocta-1,3-dien-1-yl)ethan-1-one makes it a valuable synthon for the assembly of intricate molecular frameworks. The conjugated diene system is primed for cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. The presence of the electron-withdrawing acetyl group activates the diene, potentially influencing the regioselectivity and stereoselectivity of such reactions.
Furthermore, the acetyl group itself can serve as a handle for a variety of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and can be used to introduce further functional groups. The combination of the diene and the ketone functionalities allows for sequential or tandem reactions, enabling the rapid construction of molecular complexity from a relatively simple starting material.
Table 1: Potential Reactions for Complex Molecule Synthesis
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Bicyclic adducts |
| Michael Addition | Nucleophile (e.g., organocuprates) | 1,4-addition products |
| Aldol (B89426) Condensation | Aldehyde/Ketone, Base/Acid | α,β-unsaturated ketone |
| Grignard Reaction | Organomagnesium halide | Tertiary alcohol |
| Wittig Reaction | Phosphonium ylide | Substituted alkene |
Design and Development of Novel Chemical Scaffolds
A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The unique topology of this compound, featuring an eight-membered ring, offers a foundation for the development of novel scaffolds that are not readily accessible through other synthetic routes.
By strategically modifying the cyclooctadiene ring and the acetyl group, a diverse range of molecular frameworks can be generated. For instance, ring-closing metathesis (RCM) or ring-opening metathesis polymerization (ROMP) could be employed to create macrocyclic or polymeric structures. The inherent functionality of the molecule allows for the introduction of various pharmacophores or other desirable chemical motifs, leading to the creation of new classes of compounds with potential applications in medicinal chemistry and materials science.
Contribution to Macrocyclic and Polycyclic Ring System Construction
The construction of macrocyclic and polycyclic ring systems is a significant challenge in organic synthesis. The structural attributes of this compound make it a promising precursor for such complex architectures.
The conjugated diene system can participate in intramolecular cycloaddition reactions, leading to the formation of fused or bridged polycyclic systems. For example, an intramolecular Diels-Alder reaction could be envisioned if a suitable dienophile is tethered to the cyclooctadiene ring.
Furthermore, the cyclooctadiene ring can be cleaved oxidatively to yield a linear dicarbonyl compound, which can then be subjected to intramolecular cyclization reactions to form macrocycles. The reactivity of the acetyl group can also be harnessed to initiate cyclization cascades, resulting in the formation of intricate polycyclic frameworks. The conformational flexibility of the eight-membered ring can play a crucial role in directing the stereochemical outcome of these cyclization reactions.
Table 2: Strategies for Macrocyclic and Polycyclic Construction
| Strategy | Key Transformation | Resulting System |
|---|---|---|
| Intramolecular Diels-Alder | Cycloaddition | Fused/Bridged Polycycle |
| Oxidative Cleavage & Cyclization | Ozonolysis, Wittig Reaction | Macrocycle |
| Ring-Closing Metathesis | Grubbs' Catalyst | Macrocycle |
| Tandem Michael Addition/Aldol | Base-catalyzed cascade | Fused Polycycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
